2,5-Bis(4-methylphenyl)-1H-pyrrole
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Overview
Description
2,5-Bis(4-methylphenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with two 4-methylphenyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-methylphenyl)-1H-pyrrole typically involves the reaction of 4-methylbenzaldehyde with pyrrole in the presence of an acid catalyst. One common method is the Paal-Knorr synthesis, where a diketone precursor is cyclized to form the pyrrole ring. The reaction conditions often include heating the reactants in an inert atmosphere to promote cyclization and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-methylphenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the pyrrole ring into more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings.
Scientific Research Applications
2,5-Bis(4-methylphenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmacophore in drug design and development.
Industry: It can be used in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 2,5-Bis(4-methylphenyl)-1H-pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes. Detailed studies using techniques like molecular docking and biochemical assays are necessary to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenyl-1H-pyrrole: Similar structure but without the methyl groups on the phenyl rings.
2,5-Bis(4-chlorophenyl)-1H-pyrrole: Substituted with chlorine atoms instead of methyl groups.
2,5-Bis(4-methoxyphenyl)-1H-pyrrole: Substituted with methoxy groups.
Uniqueness
2,5-Bis(4-methylphenyl)-1H-pyrrole is unique due to the presence of the 4-methylphenyl groups, which can influence its chemical reactivity, physical properties, and potential applications. The methyl groups can affect the compound’s electron density, steric hindrance, and overall stability, making it distinct from other similar compounds.
Properties
CAS No. |
21399-23-5 |
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Molecular Formula |
C18H17N |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
2,5-bis(4-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C18H17N/c1-13-3-7-15(8-4-13)17-11-12-18(19-17)16-9-5-14(2)6-10-16/h3-12,19H,1-2H3 |
InChI Key |
SFKHUVSFQAQMLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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